![molecular formula C12H12ClN3O2 B2855813 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279123-01-0](/img/structure/B2855813.png)

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

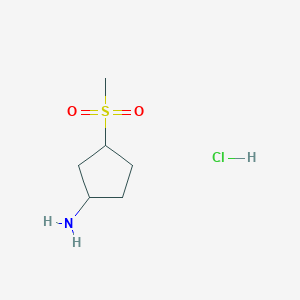

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CMODB) is an organic compound belonging to the oxadiazole family. It is a white crystalline solid with a molecular weight of 282.77 g/mol and a melting point of 128-129°C. CMODB has a wide range of applications in scientific research due to its unique properties. It is used in a variety of laboratory experiments, including biochemical and physiological studies. In

科学研究应用

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive and can be transformed into a variety of functional groups, making it a valuable building block for the synthesis of complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various alkyl or aryl groups .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure can be modified to create derivatives with potential pharmacological activities. Its oxadiazole ring is a common motif in drug design and is known for its bioactivity, offering a scaffold for developing new therapeutic agents .

Material Science

The compound can be used in the design of new materials, particularly polymers and coatings. By incorporating it into polymer chains, materials with enhanced properties such as thermal stability or chemical resistance can be developed .

Catalysis

Due to its ability to undergo various chemical transformations, this compound can be employed as a ligand in catalysis. It can potentially enhance the efficiency of catalytic processes, including those used in the production of fine chemicals .

Agricultural Chemistry

Derivatives of this compound may find applications in agricultural chemistry as precursors for the synthesis of herbicides or pesticides. The chloromethyl group, in particular, can be used to attach various substituents that are biologically active against pests .

Environmental Science

In environmental science, the compound could be explored for the removal of pollutants. Its reactive sites might be utilized to bind and neutralize harmful substances in the environment .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a reagent or a probe in analytical chemistry. It could be involved in the development of new detection methods for various analytes due to its potential for chemical modifications .

Energy Storage

Lastly, the compound might be investigated for its use in energy storage systems. Its structural components could contribute to the development of novel electrolytes or electrode materials for batteries or supercapacitors .

作用机制

Target of Action

Similar compounds, such as substituted 3-amino-4-(1,2,4-oxadiazol-3-yl)furazan derivatives, have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis and inhibit phosphoinositide 3-kinases (pi3k) .

Mode of Action

These include acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .

Biochemical Pathways

Based on the reported inhibition of pi3k by similar compounds , it can be inferred that the PI3K/AKT signaling pathway might be affected. This pathway plays a crucial role in regulating cell survival, growth, and proliferation.

Result of Action

Based on the reported antimycobacterial activity of similar compounds , it can be inferred that this compound might have potential antimicrobial effects.

属性

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRDCLSWUANNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)

![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)

![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)